Product packaging for Bicyclo[4.1.0]heptan-7-ylmethanol(Cat. No.:CAS No. 6226-39-7)

Bicyclo[4.1.0]heptan-7-ylmethanol

Cat. No.: B2520023
CAS No.: 6226-39-7
M. Wt: 126.199
InChI Key: GZLMTRILKYKTOK-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptan-7-ylmethanol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.199. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B2520023 Bicyclo[4.1.0]heptan-7-ylmethanol CAS No. 6226-39-7

Properties

IUPAC Name

7-bicyclo[4.1.0]heptanylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-5-8-6-3-1-2-4-7(6)8/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLMTRILKYKTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Bicyclo 4.1.0 Heptan 7 Ylmethanol As a Versatile Synthetic Building Block

The unique strained three-membered ring fused to a six-membered ring, coupled with the reactive hydroxylmethyl group, makes bicyclo[4.1.0]heptan-7-ylmethanol a versatile intermediate in organic synthesis. It serves as a precursor for a variety of molecular scaffolds through ring-opening reactions, functional group transformations, and as a key component in the synthesis of complex molecules.

Mechanistic Investigations of Bicyclo 4.1.0 Heptan 7 Ylmethanol Reactivity

Enzyme-Mediated Transformations of Bicyclo[4.1.0]heptan-7-ylmethanol

The interaction of this compound with enzymes, particularly horse liver alcohol dehydrogenase (HLAD), has been a subject of significant scientific inquiry. These studies have unveiled intricate details about its role as both a substrate and an inhibitor of this synthetically valuable enzyme.

Enzymatic Oxidation Pathways and Kinetic Analyses

The oxidation of exo-Bicyclo[4.1.0]heptan-7-ylmethanol by HLAD in the presence of the cofactor NAD⁺ proceeds without the cleavage of the strained cyclopropane (B1198618) ring. researchgate.net This observation is critical as it suggests that the enzymatic reaction does not involve the formation of radical intermediates, which are known to promote the ring opening of cyclopropylmethyl systems. The reaction is a typical enzymatic oxidation of a primary alcohol to its corresponding aldehyde.

While specific kinetic parameters for the oxidation of exo-Bicyclo[4.1.0]heptan-7-ylmethanol by HLAD are not extensively documented in the literature, a comparison with other alcohol substrates of HLAD can provide context for its reactivity. The kinetic constants for HLAD are known to be sensitive to the structure of the alcohol substrate.

Comparative Kinetic Parameters for the Oxidation of Various Alcohols by Horse Liver Alcohol Dehydrogenase
SubstrateK_m (mM)V_max (µmol/min/mg)Relative V_max/K_m
Ethanol0.51530
Cyclohexanol0.21050
Benzyl alcohol0.1880

This table presents representative kinetic data for the oxidation of different alcohols by horse liver alcohol dehydrogenase to illustrate the range of enzyme activity. Specific values for this compound are not available in the cited literature.

Mechanisms of Enzyme Interaction and Latent Inhibition

A significant aspect of the interaction between exo-Bicyclo[4.1.0]heptan-7-ylmethanol and HLAD is its function as a latent irreversible inhibitor. rsc.org This type of inhibition is characterized by a time-dependent, irreversible inactivation of the enzyme that occurs after the inhibitor has been processed by the enzyme's catalytic machinery. The inhibitory properties are directly related to the ability of the compound to bind to the enzyme. researchgate.net

The process of inhibition by exo-Bicyclo[4.1.0]heptan-7-ylmethanol is reported to be biphasic. researchgate.net This suggests a multi-step mechanism, likely involving an initial reversible binding to the enzyme to form a Michaelis-Menten complex, followed by a slower, irreversible inactivation step. The oxidation of the alcohol to the corresponding aldehyde by the enzyme is a prerequisite for the irreversible inactivation. rsc.org This newly formed aldehyde is a highly reactive species within the active site, leading to the covalent modification of the enzyme and its subsequent inactivation.

The general mechanism for this latent inhibition can be described as: E + I ⇌ E·I → E_inactivated

Where E is the enzyme, I is the inhibitor (exo-Bicyclo[4.1.0]heptan-7-ylmethanol), E·I is the reversible enzyme-inhibitor complex, and E_inactivated is the irreversibly modified enzyme.

Hydrogen Transfer Mechanisms in Enzymatic Reactions

Studies on the oxidation of exo-Bicyclo[4.1.0]heptan-7-ylmethanol by HLAD have provided insights into the mechanism of hydrogen transfer in these enzymatic reactions. The fact that the cyclopropane ring remains intact during the oxidation is strong evidence against a radical-based mechanism. Instead, it is proposed that the reaction proceeds through the transfer of a hydride ion (H⁻) from the alcohol's carbinol carbon to the NAD⁺ cofactor. This is a characteristic feature of the mechanism for most alcohol dehydrogenases.

Cyclopropane Ring Opening Mechanisms in this compound

The strained three-membered ring of this compound is susceptible to cleavage under certain chemical conditions, leading to a variety of rearranged products. The mechanisms of these ring-opening reactions are highly dependent on the nature of the reactive intermediates involved.

Solvolytic Ring-Opening Processes

In the presence of the reduced cofactor NADH, HLAD can catalyze a slow solvolytic ring-opening of exo-Bicyclo[4.1.0]heptan-7-ylmethanol. rsc.org This enzymatic catalysis of a solvolytic process is a noteworthy finding. Solvolysis typically involves the formation of a carbocation intermediate, which in the case of a cyclopropylmethyl system is known to be highly unstable and prone to rearrangement. The solvolysis of the related exo-bicyclo[4.1.0]hept-7-yl triflate in protic solvents also points to the formation of ring-opened products. researchgate.net

The potential products from the solvolytic ring-opening of the this compound system can be predicted based on the rearrangement of the initial cyclopropylmethyl carbocation. This can lead to the formation of both cycloheptene (B1346976) and bicyclo[4.1.0]heptene derivatives.

Potential Products from Solvolytic Ring-Opening of the Bicyclo[4.1.0]heptan-7-yl System
Product TypeSpecific Example
Cycloheptene derivative3-Cycloheptene-1-methanol
Bicyclo[4.1.0]heptene derivativeBicyclo[4.1.0]hept-2-ene

This table lists potential products based on known rearrangement pathways of cyclopropylmethyl carbocations. The exact product distribution would depend on the specific reaction conditions.

Radical-Induced Cleavage of the Cyclopropane Moiety

In contrast to the enzymatic oxidation that proceeds with retention of the cyclopropane ring, radical reactions are known to cause its cleavage. researchgate.net The formation of a cyclopropylmethyl radical leads to a rapid ring-opening to form the corresponding homoallylic radical. This reactivity has been utilized in mechanistic studies of various enzymatic and chemical oxidation systems.

The radical-induced cleavage of the cyclopropane moiety in this compound would be expected to proceed through the formation of a (bicyclo[4.1.0]heptan-7-yl)methyl radical. This radical would then rearrange to a more stable (cyclohexenyl)methyl radical, which can subsequently react to form various products.

Potential Products from Radical-Induced Cleavage of the Bicyclo[4.1.0]heptan-7-yl Moiety
Intermediate RadicalPotential Final Product
(Cyclohex-2-en-1-yl)methyl radical3-(Hydroxymethyl)cyclohexene
(Cyclohex-3-en-1-yl)methyl radical4-(Hydroxymethyl)cyclohexene

This table illustrates the expected rearrangement and potential products following a radical-induced cleavage of the cyclopropane ring.

Retention of Cyclopropane Integrity in Chemical Transformations

A noteworthy characteristic of the bicyclo[4.1.0]heptane framework is its ability to remain intact during a variety of chemical reactions that target functional groups attached to the ring system. Research has demonstrated that the three-membered ring of this compound and its derivatives is preserved in both enzymatic and standard chemical reactions, particularly those involving hydride reagents.

For instance, the oxidation of exo-bicyclo[4.1.0]heptan-7-ylmethanol and the reduction of the corresponding carbonyl compounds are known to proceed without cleavage of the cyclopropane ring. This stability is crucial for the synthetic utility of this scaffold, allowing for functional group interconversions without compromising the core bicyclic structure.

An example of this is the reduction of bicyclic ketones. The reduction of a substituted endo-7-methyl-exo-7-(4-methyl-3-pentenyl)bicyclo[4.1.0]heptan-3-one with lithium aluminum hydride (LiAlH₄) in diethyl ether at 0°C successfully yields the corresponding alcohol, with the bicyclo[4.1.0]heptane structure remaining unchanged. oup.com Similarly, a solvent-free reduction of 4,4,6-trimethyl-7-oxa-bicyclo[4.1.0]heptan-2-one using sodium borohydride (B1222165) (NaBH₄) also results in the formation of the corresponding alcohol while preserving the cyclopropane ring. researchgate.net

Furthermore, reactions involving other hydride sources, such as the reduction of 7-bromo-7-chlorobicyclo[4.1.0]heptane with triphenyltin (B1233371) hydride, also demonstrate the retention of the cyclopropane ring. thieme-connect.de This inherent stability underscores the robustness of the bicyclo[4.1.0]heptane system in various synthetic manipulations.

Reactivity with Hydride Transfer Reagents

The reactions of bicyclo[4.1.0]heptane derivatives with hydride transfer reagents are of particular importance as they are fundamental transformations in organic synthesis. These reactions typically involve the reduction of carbonyl groups or other reducible functionalities. The key finding in the context of this compound and its precursors is the preservation of the cyclopropane ring during these reductions.

Common hydride reagents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and diisobutylaluminium hydride (DIBAL-H) are all effective for these transformations without inducing ring-opening of the bicyclo[4.1.0]heptane core.

Detailed research findings have provided specific examples of these reactions:

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent has been successfully used to reduce ketones on the bicyclo[4.1.0]heptane framework. For example, the reduction of endo-7-methyl-exo-7-(4-methyl-3-pentenyl)bicyclo[4.1.0]heptan-3-one with LiAlH₄ in diethyl ether at 0°C proceeds smoothly to give the corresponding alcohol. oup.com The reaction involves the addition of a hydride ion to the carbonyl carbon, followed by workup to yield the alcohol, all while the cyclopropane ring remains intact. oup.com

Sodium Borohydride (NaBH₄): A milder and more selective reducing agent, NaBH₄, has also been employed effectively. In a solvent-free reaction, 4,4,6-trimethyl-7-oxa-bicyclo[4.1.0]heptan-2-one was reduced with NaBH₄, affording the alcohol in good yield with the bicyclic structure preserved. researchgate.net

Diisobutylaluminium Hydride (DIBAL-H): This reagent is often used for the partial reduction of esters or nitriles to aldehydes. In a related bicyclo[4.1.0]heptene system, a nitrile was successfully reduced to an aldehyde using DIBAL-H in toluene (B28343) at 0°C to room temperature, highlighting its utility in this class of compounds without affecting the strained ring. oup.com

The table below summarizes the conditions and outcomes of reductions on bicyclo[4.1.0]heptane and related systems with various hydride reagents, illustrating the integrity of the cyclopropane ring.

Starting MaterialHydride ReagentSolventTemperatureProductReference
endo-7-Methyl-exo-7-(4-methyl-3-pentenyl)bicyclo[4.1.0]heptan-3-oneLithium Aluminum Hydride (LiAlH₄)Diethyl ether0°Cendo-7-Methyl-exo-7-(4-methyl-3-pentenyl)bicyclo[4.1.0]heptan-3-ol oup.com
4,4,6-Trimethyl-7-oxa-bicyclo[4.1.0]heptan-2-oneSodium Borohydride (NaBH₄)NoneNot specified4,4,6-Trimethyl-7-oxa-bicyclo[4.1.0]heptan-2-ol researchgate.net
exo-7-Methylbicyclo[4.1.0]hept-2-ene-endo-7-propanenitrileDiisobutylaluminium Hydride (DIBAL-H)Toluene0°C to Room Tempexo-7-Methylbicyclo[4.1.0]hept-2-ene-endo-7-propanal oup.com
7-Bromo-7-chlorobicyclo[4.1.0]heptaneTriphenyltin HydrideNot specifiedNot specified7-Chlorobicyclo[4.1.0]heptane thieme-connect.de

Stereochemistry and Conformational Analysis of Bicyclo 4.1.0 Heptan 7 Ylmethanol

Configurational Isomerism of Bicyclo[4.1.0]heptan-7-ylmethanol

The structure of this compound, which features a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, gives rise to stereoisomerism. The fusion of the two rings can be either cis or trans. However, due to the significant ring strain that a trans fusion would introduce in a six-membered ring, the cis isomer is the significantly more stable and common form. echemi.comquora.com This is because the chair conformation of cyclohexane is distorted by the fused cyclopropane ring, and a trans configuration would induce an insurmountable amount of torsional strain. echemi.comquora.com

The substituent at the C7 position, the hydroxymethyl group (-CH₂OH), can be oriented in two ways relative to the cyclohexane ring, leading to the existence of exo and endo isomers. In the exo isomer, the hydroxymethyl group points away from the larger cyclohexane ring, while in the endo isomer, it is directed towards it. The specific isomer, [(1R,6S)-(7-1C)bicyclo[4.1.0]heptan-7-yl]methanol, denotes a particular enantiomer with a defined absolute stereochemistry at the bridgehead carbons and the carbon bearing the methanol (B129727) group. sigmaaldrich.com

Table 1: Isomers of this compound

IsomerDescription
cis-Bicyclo[4.1.0]heptaneThe cyclopropane and cyclohexane rings are fused on the same side.
trans-Bicyclo[4.1.0]heptaneThe cyclopropane and cyclohexane rings are fused on opposite sides (highly strained).
exo-Bicyclo[4.1.0]heptan-7-ylmethanolThe hydroxymethyl group at C7 points away from the cyclohexane ring.
endo-Bicyclo[4.1.0]heptan-7-ylmethanolThe hydroxymethyl group at C7 points towards the cyclohexane ring.
[(1R,6S)-(7-1C)bicyclo[4.1.0]heptan-7-yl]methanolA specific enantiomer with defined stereochemistry. sigmaaldrich.com

Conformational Dynamics of the Bicyclo[4.1.0]heptane Scaffold

The bicyclo[4.1.0]heptane ring system, also known as norcarane, is not rigid. The six-membered ring can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. However, the fusion of the cyclopropane ring significantly influences the conformational preferences.

Computational studies and experimental data suggest that the cis-bicyclo[4.1.0]heptane scaffold preferentially adopts a "boat" or a flattened "chair" conformation. echemi.comquora.com The classic chair conformation of cyclohexane is destabilized due to the increased torsional strain imposed by the three-membered ring. echemi.com The boat conformation appears to be more stable for the parent norcarane. quora.com The strain energy of the parent bicyclo[4.1.0]heptane system is estimated to be around 15–20 kcal/mol.

The presence of the hydroxymethyl group at the C7 position can further influence the conformational equilibrium. The energetic preference for the exo or endo orientation of this substituent will depend on steric and electronic interactions with the rest of the molecule.

Impact of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of this compound plays a critical role in its chemical reactivity, particularly in enzyme-catalyzed reactions. For instance, the oxidation of exo-bicyclo[4.1.0]heptan-7-ylmethanol by horse liver alcohol dehydrogenase (HLAD) proceeds without cleavage of the cyclopropane ring. rsc.orgresearchgate.net This indicates that the enzyme's active site can accommodate the bicyclic substrate and facilitate the transfer of a hydride ion from the alcohol to the NAD+ cofactor while maintaining the integrity of the strained three-membered ring. rsc.org

Furthermore, studies have shown that exo-bicyclo[4.1.0]heptan-7-ylmethanol can act as a latent inhibitor of HLAD. researchgate.netrsc.org Upon oxidation by the enzyme in the presence of NAD+, it leads to the irreversible inactivation of the enzyme. researchgate.netrsc.org In the presence of NADH, the enzyme can catalyze a slow solvolytic ring-opening of the substrate. rsc.org This highlights how the specific stereochemical arrangement of the substrate is crucial for its interaction with the enzyme and its subsequent transformation or inhibitory action.

The stereocontrolled synthesis of nucleoside analogues built on a bicyclo[4.1.0]heptane template further underscores the importance of stereochemistry. acs.org The development of highly diastereoselective reactions, such as allylic oxidation and hydroboration, was key to the successful synthesis of these complex molecules. acs.org The regioselectivity of cycloaddition reactions to form triazole-containing nucleosides was also confirmed through detailed spectroscopic analysis. acs.org These examples demonstrate that controlling the stereochemistry of the bicyclo[4.1.0]heptane core is paramount for achieving the desired product in complex organic syntheses.

Derivatives and Analogues of Bicyclo 4.1.0 Heptan 7 Ylmethanol

Chemical Functionalization of the Hydroxyl Group

The primary alcohol of bicyclo[4.1.0]heptan-7-ylmethanol is amenable to various chemical transformations, including oxidation, etherification, and esterification, enabling the introduction of a wide array of functional groups.

Oxidation: The hydroxyl group can be oxidized to the corresponding aldehyde, bicyclo[4.1.0]heptane-7-carbaldehyde. This transformation can be achieved using various oxidizing agents. For instance, Swern oxidation, employing dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, has been effectively used to produce the aldehyde from the corresponding alcohol in high yield. acs.org Another method involves the use of pyridinium (B92312) chlorochromate (PCC).

Etherification: The synthesis of ether derivatives of this compound is a valuable strategy for modifying its properties. For example, benzylation of the hydroxyl group can be accomplished to yield compounds like (1R,5R,6S)-5-(benzyloxy)bicyclo[4.1.0]heptan-2-one, which serves as an intermediate in the synthesis of more complex molecules. mdpi.com

Esterification: Esterification of the hydroxyl group is another common functionalization reaction. The Mitsunobu reaction, which facilitates the conversion of an alcohol to an ester using an azodicarboxylate and a phosphine, represents a significant method for this transformation. researchgate.net This reaction allows for the introduction of a variety of carboxylate groups, leading to a diverse range of ester derivatives.

A summary of representative functionalization reactions of the hydroxyl group is presented in the table below.

Reaction TypeReagents and ConditionsProduct TypeReference
OxidationDMSO, Oxalyl Chloride, Et3NAldehyde acs.org
EtherificationNaH, Benzyl BromideBenzyl Ether mdpi.com
EsterificationCarboxylic Acid, DEAD, PPh3Ester researchgate.net

Synthesis and Reactivity of Modified Bicyclo[4.1.0]heptane Ring Systems

Modification of the bicyclo[4.1.0]heptane core itself opens up avenues to a vast array of structurally diverse compounds. Synthetic strategies often focus on the construction of the bicyclic system with desired substitutions, while reactivity studies explore the unique chemical behavior imparted by the strained cyclopropane (B1198618) ring.

Synthesis: Several methods have been developed for the synthesis of modified bicyclo[4.1.0]heptane derivatives.

Palladium-Catalyzed Intramolecular Coupling: A diastereoselective synthesis of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes can be achieved through the palladium-catalyzed intramolecular coupling−cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. doi.org

Corey-Chaykovsky Reaction: The reaction of masked o-benzoquinones with sulfur ylides provides a route to functionalized bicyclo[4.1.0]heptane derivatives. researchgate.net

Base-Mediated Sequential Annulation: Conjugated dienes can react with crotonate-derived sulfur ylides in a base-mediated sequential annulation to effectively construct bicyclo[4.1.0]heptenes. researchgate.net

Reactivity: The reactivity of the bicyclo[4.1.0]heptane system is largely influenced by the presence of the three-membered ring.

Ring-Opening Reactions: The cyclopropane ring can undergo cleavage under various conditions. For example, treatment with hydrogen chloride can lead to the opening of the cyclopropane ring. acs.org Reductive ring-opening of bicyclo[n.1.0]alk-2-yl radicals has also been studied. ucl.ac.uk

Rearrangements: Dihalocarbene insertion into C-H bonds adjacent to the cyclopropane ring can lead to rearranged products. acs.org Furthermore, the dehydration of a cyclobutanol (B46151) precursor can proceed via rearrangement to form a bicyclo[4.1.0]hept-2-ene system. marquette.edu

Cycloadditions: The double bond in bicyclo[4.1.0]heptene derivatives can participate in cycloaddition reactions, providing a pathway to more complex polycyclic structures.

The following table summarizes selected synthetic methods for modified bicyclo[4.1.0]heptane systems.

Synthetic MethodStarting MaterialsProduct TypeReference
Palladium-Catalyzed Intramolecular Coupling3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione, β-Styryl Bromides2-Styryl-substituted bicyclo[4.1.0]hept-3-enes doi.org
Corey-Chaykovsky ReactionMasked o-Benzoquinones, Sulfur YlidesFunctionalized bicyclo[4.1.0]heptanes researchgate.net
Base-Mediated Sequential AnnulationConjugated Dienes, Crotonate-Derived Sulfur YlidesBicyclo[4.1.0]heptenes researchgate.net

Heteroatom-Containing Bicyclo[4.1.0]heptane Analogues (e.g., Oxa- and Aza-derivatives)

The replacement of one or more carbon atoms in the bicyclo[4.1.0]heptane skeleton with a heteroatom, such as oxygen or nitrogen, leads to oxa- and aza-bicyclo[4.1.0]heptane analogues. These heterocyclic systems are of significant interest due to their prevalence in medicinally important compounds. rsc.org

Oxa-bicyclo[4.1.0]heptane Derivatives: The introduction of an oxygen atom into the bicyclic framework can be achieved through various synthetic routes. For instance, 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil (B121893) and thymine (B56734) have been synthesized from L-threo-hex-4-enopyranoside precursors via cyclopropanation and subsequent nucleosidation. researchgate.netresearchgate.net The reactivity of these systems is exemplified by the reactions of 3-oxiranyl-7-oxabicyclo[4.1.0]heptane, which can interact with biological macromolecules like DNA. biosynth.com

Aza-bicyclo[4.1.0]heptane Derivatives: Aza-bicyclo[4.1.0]heptane derivatives are crucial scaffolds in medicinal chemistry, with applications including nitric oxide synthase inhibitors. oup.com

Synthesis: A straightforward, transition-metal-free methodology for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones has been developed via the oxidative cyclopropanation of aza-1,6-enynes. rsc.orgrsc.org Another approach involves the cyclopropanation of cyclic enamides with ethyl diazoacetate to yield 2-azabicyclo[4.1.0]heptane derivatives. oup.comresearchgate.net An efficient synthesis of 6-functionalized azabicyclo[4.1.0]heptane derivatives has also been reported starting from a common synthetic precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. researchgate.net

Reactivity: The nitrogen atom in the ring can undergo various transformations. For example, 7-azabicyclo[4.1.0]heptane can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.

The following table provides examples of heteroatom-containing bicyclo[4.1.0]heptane analogues.

Analogue TypeExample CompoundSynthetic Precursor/MethodReference
Oxa-derivative2-Oxabicyclo[4.1.0]heptane nucleosidesL-threo-hex-4-enopyranosides researchgate.netresearchgate.net
Aza-derivative2-Azabicyclo[4.1.0]heptane derivativesCyclic enamides, Ethyl diazoacetate oup.comresearchgate.net
Aza-derivativeAzabicyclo[4.1.0]heptane-2,4,5-trionesAza-1,6-enynes rsc.orgrsc.org

Spirocyclic Bicyclo[4.1.0]heptane Derivatives

Spirocyclic compounds containing the bicyclo[4.1.0]heptane moiety are a fascinating class of molecules where one of the ring atoms of the bicyclo[4.1.0]heptane system is shared with another ring. This structural feature imparts significant three-dimensionality and rigidity to the molecule.

Synthesis: The synthesis of spirocyclic bicyclo[4.1.0]heptane derivatives often involves the construction of the spiro-junction through cyclization or rearrangement reactions. A notable example is the synthesis of (1,5,5,5′,5′-Pentamethyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,2′- rsc.orgresearchgate.netdioxan]-6-yl)methanol, an intermediate in the total synthesis of (+)-Abscisic Acid. acs.orgnih.gov This intermediate is prepared via the epoxidation of an allylic alcohol. The resulting spiro compound can be further functionalized, for instance, by oxidation of the primary alcohol to an aldehyde. acs.orgnih.gov

Structural Features: Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane] is a simple example of this class of compounds, where the C7 atom of the bicyclo[4.1.0]heptane ring is the spiro-atom connecting to a cyclopentane (B165970) ring. nih.gov The rigid bicyclic framework combined with the spiro-fused ring creates a well-defined three-dimensional structure that can be valuable in the design of molecules with specific spatial requirements.

The table below lists examples of spirocyclic bicyclo[4.1.0]heptane derivatives.

Compound NameKey Structural FeatureSynthetic ContextReference
(1,5,5,5′,5′-Pentamethyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,2′- rsc.orgresearchgate.netdioxan]-6-yl)methanolSpiro-fused dioxane ringIntermediate in the total synthesis of (+)-Abscisic Acid acs.orgnih.gov
Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]Spiro-fused cyclopentane ringBasic spirocyclic hydrocarbon nih.gov

Computational and Theoretical Studies on Bicyclo 4.1.0 Heptan 7 Ylmethanol

Electronic Structure and Bonding Analysis of the Bicyclo[4.1.0]heptane System

The bicyclo[4.1.0]heptane framework, also known as norcarane, is characterized by the fusion of a cyclohexane (B81311) ring and a cyclopropane (B1198618) ring. This fusion induces significant ring strain and unique electronic properties that dictate its chemical behavior.

The cyclopropane ring is known to exhibit properties similar to a double bond due to its strained C-C bonds, which have increased p-character. jlu.edu.cn This feature is central to the electronic structure of the bicyclo[4.1.0]heptane system. Computational analyses using natural bond orbital methods have shown that the bicyclo[4.1.0]heptane framework can support both σ- and π-electron delocalization. smolecule.com The conformation of the six-membered ring in bicyclo[4.1.0]heptane derivatives can exist in chair, half-chair, and boat forms. Quantum-chemical calculations on aza-substituted analogs have demonstrated that stereoelectronic interactions can stabilize these conformations, sometimes leading to an equalization of their energies. researchgate.net

In radical species derived from related structures, such as the 1-boratricyclo[4.1.0.0(2,7)]heptane radical, bonding analysis using the Adaptive Natural Density Partitioning (AdNDP) method has identified the presence of a delocalized four-center-one-electron (4c-1e) bond. nih.gov This highlights the capacity of the strained bicyclic framework to support unconventional bonding arrangements. nih.gov

Below is a table summarizing key computed and experimental properties of the parent bicyclo[4.1.0]heptane molecule.

PropertyValueSource
Molecular Formula C₇H₁₂ nist.gov
Molecular Weight 96.17 g/mol nist.gov
IUPAC Name cis-Bicyclo[4.1.0]heptane nist.gov
Standard liquid enthalpy of combustion (ΔcH°liquid) -4439.1 ± 1.0 kJ/molCheméo
Enthalpy of formation at standard conditions (ΔfH°gas) -16.2 ± 1.2 kJ/molCheméo
Ionization Energy (IE) 9.05 eVCheméo

Data sourced from Cheméo, which compiles experimental data from various literature sources.

Theoretical Mechanistic Elucidation of Reactions

Theoretical calculations are instrumental in mapping the potential energy surfaces of reactions, identifying transition states and intermediates, and elucidating detailed reaction mechanisms.

A significant reaction of exo-bicyclo[4.1.0]heptan-7-ylmethanol that has been studied is its interaction with horse liver alcohol dehydrogenase (HLAD). rsc.org In the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), the enzyme oxidizes the substrate, which leads to the irreversible inactivation of the enzyme. rsc.org Conversely, when the reduced cofactor NADH is present, the enzyme facilitates a slow, solvolytic ring-opening of the substrate. rsc.org While the original study laid the groundwork, modern computational methods like combined quantum mechanics/molecular mechanics (QM/MM) would be ideal for elucidating the precise mechanism of enzyme inactivation, likely involving the formation of a reactive electrophilic species from the aldehyde product within the enzyme's active site.

Computational studies on the parent bicyclo[4.1.0]heptane ring system have explored its behavior under different conditions. The photochemical reaction mechanism was investigated using the complete active space self-consistent field (CASSCF) method with a multireference second-order perturbation theory (MRMP2) correction. jlu.edu.cn These calculations showed that upon UV irradiation, the reaction proceeds from the Franck-Condon excited state through the breakage of two bonds to yield 1,6-heptadiene. jlu.edu.cnresearchgate.net The study located critical points on the potential energy surface, including an internal conversion and two intersystem crossing points, which govern the reaction pathway back to the ground state. jlu.edu.cn

The ring-opening of related radical intermediates has also been a subject of theoretical investigation. B3LYP density functional theory (DFT) calculations on the ring-opening of the 1-bicyclo[4.1.0]heptanylmethyl radical found that the reaction pathway involving ring expansion is favored both kinetically and thermodynamically over the non-expansion pathway. researchgate.net This is consistent with experimental observations and highlights the thermodynamic driving forces inherent in the strained ring system. researchgate.net

The following table summarizes different computationally studied reaction mechanisms for the bicyclo[4.1.0]heptane system.

ReactionReactant(s)Method(s)Key Findings
Enzymatic Oxidation/Inactivation exo-Bicyclo[4.1.0]heptan-7-ylmethanol, HLAD, NAD⁺ExperimentalLeads to irreversible enzyme inactivation. rsc.org
Enzymatic Ring-Opening exo-Bicyclo[4.1.0]heptan-7-ylmethanol, HLAD, NADHExperimentalCatalyzes slow solvolytic ring-opening. rsc.org
Photochemical Rearrangement Bicyclo[4.1.0]heptaneCASSCF, MRMP2Proceeds via two-bond cleavage to form 1,6-heptadiene. jlu.edu.cn
Radical Ring-Opening 1-Bicyclo[4.1.0]heptanylmethyl radicalDFT (B3LYP)Ring-expansion pathway is kinetically and thermodynamically favored. researchgate.net

Computational Prediction of Reactivity and Selectivity

Computational models are increasingly used to predict the reactivity and selectivity of organic reactions, guiding synthetic efforts and explaining experimental outcomes.

For bicyclo[4.1.0]heptane systems, computational models have been used to predict potential biological activities. For instance, models can predict that compounds featuring this framework may act as inhibitors of pro-inflammatory mediators, demonstrating a predictive capacity for biological reactivity.

The selectivity of reactions involving the bicyclo[4.1.0]heptane core can often be rationalized and predicted through computational analysis. As mentioned previously, the observed endo-selectivity of dihalocarbene insertion reactions is explained by analyzing the orbital overlaps between the carbene and the C-H bonds of the substrate. This type of qualitative molecular orbital analysis, a cornerstone of theoretical chemistry, successfully predicts the reaction's site selectivity.

In the context of enzymatic reactions, the high selectivity of enzymes like HLAD for one stereoisomer (exo-bicyclo[4.1.0]heptan-7-ylmethanol) is a hallmark of biocatalysis. rsc.org Predicting this substrate specificity and the subsequent reaction pathway can be achieved through computational techniques such as molecular docking and QM/MM simulations. These methods model the "lock-and-key" interaction between the substrate and the enzyme's active site, calculating the binding energies of different isomers and the activation barriers for their conversion, thereby predicting both reactivity and selectivity.

Furthermore, fundamental theoretical principles like the Woodward-Hoffmann rules can be used to predict the feasibility and stereochemical outcome of concerted reactions, such as the cycloadditions and electrocyclic ring-openings that bicyclo[4.1.0]heptane derivatives can undergo. ehu.es These predictions are based on the symmetry of the molecular orbitals involved and represent an early and powerful application of theory to predict reactivity. ehu.es

Q & A

Q. What synthetic methodologies are commonly employed to prepare Bicyclo[4.1.0]heptan-7-ylmethanol in laboratory settings?

The synthesis often begins with bicyclo[4.1.0]heptane derivatives. A general approach involves functionalizing the bicyclic core via Grignard reactions or nucleophilic substitution. For example, Jorgenson’s method (applied to bicyclo[4.1.0]heptane-7-carboxylic acid in ) uses ethyllithium to generate ketones, which can be reduced to alcohols. Alternatively, the hydroxyl group may be introduced via oxidation of a methylene bridge or ring-opening reactions of epoxides (e.g., as seen in bicyclo[2.2.1]heptane derivatives in ). Key steps include:

  • Reduction of carbonyl groups : Use LiAlH₄ or NaBH₄ to convert ketones or esters to alcohols.
  • Stereochemical control : Optimize reaction conditions (temperature, solvent) to minimize strain-induced rearrangements .

Q. How is the structure of this compound validated post-synthesis?

A combination of spectroscopic and analytical techniques is critical:

  • NMR Spectroscopy : Analyze proton splitting patterns to confirm bicyclic geometry (e.g., δ 0.9–2.2 ppm for bridgehead protons in similar compounds, as in ).
  • IR Spectroscopy : Identify the hydroxyl stretch (~3200–3600 cm⁻¹) and absence of carbonyl peaks to rule out ketone impurities .
  • Elemental Analysis : Compare calculated vs. experimental C/H/O ratios (e.g., reports C: 78.89% vs. 79.23% observed).
  • Collision Cross-Section (CCS) Analysis : Predict molecular conformation using ion mobility-mass spectrometry (refer to bicyclo[4.1.0]heptan-7-amine studies in ).

Advanced Research Questions

Q. What challenges arise in interpreting the NMR spectra of this compound?

The strained bicyclo[4.1.0]heptane system creates complex splitting patterns due to:

  • Magnetic inequivalence : Bridgehead protons (C7) exhibit distinct coupling with adjacent carbons (e.g., J = 1 Hz in for siloxy derivatives).
  • Ring strain effects : Deshielding of protons near the bicyclic junction shifts signals upfield (e.g., δ 1.0–2.2 ppm in ).
    Methodological solution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and computational tools (DFT) to predict chemical shifts .

Q. How does the hydroxyl group in this compound influence its reactivity in functionalization reactions?

The hydroxyl group enables derivatization via:

  • Esterification : React with acyl chlorides (e.g., ’s methyl ester synthesis).
  • Oxidation : Convert to ketones using Jones reagent or Dess-Martin periodinane.
  • Protection/deprotection : Use silyl ethers (e.g., trimethylsilyl in ) to stabilize the alcohol during multi-step syntheses.
    Key consideration : Strain in the bicyclic system may accelerate reactions or lead to unexpected rearrangements .

Q. How does the reactivity of this compound compare to other bicyclic alcohols (e.g., bicyclo[2.2.1]heptan-2-ylmethanol)?

Property This compound Bicyclo[2.2.1]heptan-2-ylmethanol
Ring Strain High (norbornane-like)Moderate
Hydroxyl Acidity Weaker acid (stabilized by strain)Stronger acid
Oxidation Susceptibility Higher due to proximity to bridgeheadLower
Data from bicyclo[2.2.1]heptane studies () and strain-energy calculations () support these trends .

Q. What strategies are effective in resolving stereochemical ambiguities in this compound derivatives?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based).
  • X-ray Crystallography : Confirm absolute configuration (applied to bicyclo[4.1.0]heptan-7-amine hydrochloride in ).
  • Circular Dichroism (CD) : Correlate optical activity with stereoisomerism, as demonstrated for similar bicyclic amines () .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

  • Molecular Dynamics (MD) Simulations : Model solvent interactions and conformational flexibility.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies, NMR shifts, and reaction pathways (e.g., CCS predictions in ).
  • QSPR Models : Relate structure to solubility or logP values using databases like PubChem () .

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